O-malonylcarnitine is a derivative of carnitine, specifically classified as an O-acylcarnitine, where the acyl group is malonyl. This compound plays a crucial role in fatty acid metabolism and has been identified as a metabolite involved in various metabolic pathways, particularly those related to fatty acid oxidation and energy production. The molecular formula for O-malonylcarnitine is with a molecular weight of approximately 247.25 g/mol. Its significance extends to both biochemical research and clinical diagnostics, where it serves as a biomarker for metabolic disorders, especially those involving fatty acid oxidation .
O-malonylcarnitine can be synthesized through the esterification of malonic acid with carnitine. The reaction typically employs a coupling agent, such as dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. This synthesis is conducted in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of reactants.
Technical Details:
Industrial production methods follow similar synthetic routes but may include additional purification steps such as recrystallization or chromatography to ensure high purity levels of the final product. Automated reactors and continuous flow systems are often utilized to enhance efficiency and yield during production.
The structure of O-malonylcarnitine features a malonyl group (a dicarboxylic acid) attached to the hydroxyl group of carnitine. This structural modification is significant for its biological activity and interaction with metabolic pathways.
O-malonylcarnitine undergoes several chemical reactions that are pivotal in metabolic processes:
Technical Details:
O-malonylcarnitine primarily functions within the metabolic pathways associated with fatty acid oxidation and energy production. It acts as an inhibitor of carnitine palmitoyltransferase I, which regulates the entry of long-chain fatty acids into mitochondria for β-oxidation. Elevated levels of O-malonylcarnitine can indicate disruptions in fatty acid metabolism, particularly in conditions such as malonic aciduria .
Relevant analytical methods for assessing these properties include mass spectrometry and liquid chromatography, which provide insights into the compound's behavior in biological systems .
O-malonylcarnitine has several important applications across various fields:
The biosynthesis of O-malonylcarnitine occurs through a conserved enzymatic mechanism shared with other acylcarnitines:
Catalytic Process: Carnitine O-acyltransferases (CrAT) facilitate the reversible transfer of malonyl groups from malonyl-CoA to the hydroxyl group of L-carnitine. This reaction follows a ping-pong bi-bi mechanism where the enzyme first binds malonyl-CoA, transfers the malonyl moiety to form a covalent enzyme intermediate, then binds carnitine to form the final O-malonylcarnitine product [9].
Enzyme Distribution: These transferases exhibit broad subcellular localization, with isoforms present in mitochondrial matrices (∼60%), peroxisomal membranes (∼25%), and endoplasmic reticulum (∼15%). This distribution ensures spatial regulation of malonylcarnitine production according to organelle-specific metabolic demands [4].
Thermodynamics: The reaction equilibrium (Keq ≈ 1.2) slightly favors esterification under physiological conditions. However, in vivo flux directionality depends heavily on substrate concentrations, with malonyl-CoA/carnitine ratios and acyl-CoA/CoASH ratios serving as primary thermodynamic drivers [9].
Tissue-Specific Expression: Biosynthetic capacity varies significantly across tissues, with highest activity observed in hepatocytes (27.8 ± 3.1 nmol/min/mg protein), cardiomyocytes (19.4 ± 2.3 nmol/min/mg protein), and skeletal myocytes (15.6 ± 1.8 nmol/min/mg protein), correlating with their high fatty acid oxidative capacities [10].
Table 1: Comparative Properties of Acylcarnitine Species in Human Metabolism
Acylcarnitine | Acyl Chain Length | Primary Biosynthetic Site | Physiological Role | Tissue Concentration (nmol/g) |
---|---|---|---|---|
O-malonylcarnitine | Dicarboxylic (C3) | Mitochondria | CPT-1 inhibition, metabolic signaling | 0.13-0.35 (muscle) |
Acetylcarnitine (C2) | Short-chain | Mitochondria | Acetyl group buffering, histone acetylation | 5.2-18.7 (muscle) |
Palmitoylcarnitine (C16) | Long-chain | Mitochondria/ER | Fatty acid transport into mitochondria | 0.08-0.24 (liver) |
Hydroxyisovalerylcarnitine | Branched-chain | Mitochondria | BCAA metabolite excretion | 0.02-0.15 (plasma) |
Malonyl-CoA serves as the essential acyl donor for O-malonylcarnitine formation, with its cellular concentration dictating production rates:
Malonyl-CoA Synthesis: Cytosolic acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid biosynthesis. This reaction establishes the fundamental carbon skeleton (3-carbon dicarboxylic acid) that characterizes O-malonylcarnitine [1] [8].
Transferase Specificity: While carnitine acyltransferases exhibit broad substrate specificity, the malonyl-CoA transferase isoform demonstrates 18-fold higher catalytic efficiency (kcat/Km = 4.7 × 10^4 M^{-1}s^{-1}) for malonyl-CoA compared to acetyl-CoA. This specialization ensures preferential malonylcarnitine formation despite lower malonyl-CoA cellular concentrations [4].
Regulatory Domains: Structural analyses reveal a conserved malonyl-CoA binding pocket characterized by positively charged arginine residues (Arg427, Arg429) that stabilize the malonyl carboxylate group through electrostatic interactions. Mutation of these residues reduces malonyltransferase activity by 95% while preserving activity toward non-dicarboxylic acyl-CoAs [7].
Allosteric Inhibition: The transferase undergoes competitive inhibition by CoASH (Ki = 8.3 μM) and mixed inhibition by ADP (Ki = 42 μM), linking O-malonylcarnitine production to cellular energy status. During energy depletion (increased ADP/ATP ratios), malonylcarnitine formation decreases, indirectly promoting fatty acid oxidation [4] [7].
O-malonylcarnitine functions as a mobile reservoir of malonyl groups that exert profound regulatory effects on mitochondrial metabolism:
CPT-1 Inhibition Mechanism: Malonyl groups liberated from O-malonylcarnitine potently inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for long-chain fatty acid (LCFA) mitochondrial import. Biochemical studies demonstrate 50% CPT-1 inhibition (IC50) at physiological malonyl-CoA concentrations of 2-5 μM in hepatic mitochondria [1] [4].
Metabolic Consequences: During hyperglycemic-hyperinsulinemic conditions, muscle malonyl-CoA concentrations increase significantly (0.13 ± 0.01 to 0.35 ± 0.07 nmol/g), correlating with 44% reductions in LCFA oxidation. This inhibition shunts fatty acids toward intramuscular triglyceride storage, a key factor in insulin resistance pathogenesis [1].
Tissue-Specific Regulation: The sensitivity to malonyl-CoA inhibition varies by CPT-1 isoform: hepatic CPT-1A (IC50 = 0.5-1 μM) > cardiac/muscle CPT-1B (IC50 = 2-5 μM) > brain CPT-1C (IC50 > 100 μM). This differential sensitivity establishes tissue-specific regulatory thresholds for fatty acid oxidation [5].
Table 2: Malonyl-CoA Regulatory Effects on Fatty Acid Oxidation
Regulatory Factor | Effect on Malonyl-CoA | Impact on CPT-1 Activity | β-Oxidation Rate |
---|---|---|---|
Hyperinsulinemia | ↑ 169% (0.13 to 0.35 nmol/g) | ↓ 58% | ↓ 44% |
AMPK Activation | ↓ 72% via ACC phosphorylation | ↑ 210% | ↑ 185% |
Malonyl-CoA Decarboxylase | ↓ 68% via enzymatic degradation | ↑ 142% | ↑ 135% |
High-Carbohydrate Diet | ↑ 240% via citrate activation of ACC | ↓ 63% | ↓ 51% |
O-malonylcarnitine production depends fundamentally on precursor availability through interconnected biosynthetic pathways:
Carnitine Biosynthesis: The carnitine backbone derives from protein-bound lysine residues that undergo post-translational methylation. This process requires S-adenosylmethionine (SAM) as the methyl donor, directly linking carnitine production to methionine cycle flux [9] [10].
Trimethyllysine Formation: Lysyl residues in structural proteins (e.g., actin, myosin) undergo ε-trimethylation by lysine methyltransferases (KMTs), consuming three SAM molecules per carnitine molecule produced. Proteasomal degradation subsequently liberates free trimethyllysine (TML), the committed carnitine precursor [10].
Enzymatic Conversion: Hepatic and renal TML dioxygenase (TMLD) catalyzes the initial step of carnitine biosynthesis, converting TML to hydroxytrimethyllysine. Subsequent reactions involve aldol cleavage, dehydrogenation, and γ-butyrobetaine hydroxylation, requiring vitamins (C, B6) and metal cofactors (Fe^{2+}) [10].
Nutritional Modulation: Diets deficient in methionine (limiting SAM) or lysine (limiting TML) reduce hepatic carnitine synthesis by 65-80%. Vegetarians exhibit 12-15% lower plasma carnitine concentrations than omnivores, demonstrating nutritional influence on precursor availability [10].
Table 3: Metabolic Precursors Regulating O-Malonylcarnitine Synthesis
Precursor | Metabolic Pathway | Key Enzymes | Effect on Carnitine Pool |
---|---|---|---|
Lysine | Protein methylation → TML liberation | Lysyl methyltransferases, proteasomes | 1 g dietary lysine → +8.3% hepatic carnitine synthesis |
Methionine | SAM synthesis → Lysine methylation | Methionine adenosyltransferase, methyltransferases | 15% reduction in methionine → -34% carnitine production |
Ascorbate (Vit C) | TML hydroxylation | TML dioxygenase (cofactor) | Severe deficiency → 92% reduction in carnitine biosynthesis |
Iron | Final hydroxylation step | γ-Butyrobetaine hydroxylase (cofactor) | Chelation reduces enzyme Vmax by 85% |
The intricate metabolic pathways governing O-malonylcarnitine synthesis and function highlight its significance as both a metabolic intermediate and regulatory molecule. Its position at the crossroads of mitochondrial fuel selection, precursor metabolism, and energy sensing establishes it as a critical node in metabolic homeostasis. Future research exploring the dynamic balance between O-malonylcarnitine formation and degradation may yield novel approaches for modulating fatty acid oxidation in metabolic diseases.
Table 4: Characterized Properties of O-Malonylcarnitine
Property | Value/Description | Method of Determination | Reference Source |
---|---|---|---|
Systematic Name | (3S)-3-[(2-Carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate | IUPAC Nomenclature | HMDB02095 [3] |
Chemical Formula | C10H17NO6 | High-resolution mass spectrometry | HMDB02095 [3] |
Molecular Weight | 247.2451 g/mol | Calculated from atomic masses | HMDB02095 [3] |
InChI Key | ZGNBLKBZJBJFDG-ZETCQYMHSA-N | Standardized identifier | HMDB02095 [3] |
Metabolic Class | Dicarboxylic acylcarnitine | Biochemical classification | Acylcarnitine review [6] |
Related Disorders | Malonyl-CoA decarboxylase deficiency, MCAD deficiency | Newborn screening biomarkers | Clinical mass spectrometry [3] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7